2-Chloroethyl trifluoroacetate
Overview
Description
2-Chloroethyl trifluoroacetate is a useful research compound. Its molecular formula is C4H4ClF3O2 and its molecular weight is 176.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Atmospheric Studies
- Trifluoroacetate as an Environmental Concern : A study found that trifluoroacetate, a degradation product of compounds including 2-Chloroethyl trifluoroacetate, is accumulating in ecosystems, raising environmental concerns (Jordan & Frank, 1999).
- Persistence in Ecosystems : Research on trifluoroacetate's impact on vernal pool ecosystems found that it accumulates in plant tissue without affecting germination or plant health, indicating its persistence and potential bioaccumulation (Benesch et al., 2002).
Chemical Analysis and Detection Methods
- Analytical Techniques : A method was developed for determining trifluoroacetate levels in plasma, utilizing gas-liquid chromatography of its derivatives, highlighting its role in analytical chemistry (Caddy & Idowu, 1986).
- Environmental Detection : A novel analytical method was devised for detecting trifluoroacetic acid in water and air, crucial for monitoring its environmental levels (Zehavi & Seiber, 1996).
Applications in Organic Synthesis and Catalysis
- Use in Organic Synthesis : Trifluoroacetic acid, closely related to this compound, is extensively used in organic synthesis as a solvent, catalyst, and reagent, showcasing its versatility (López & Salazar, 2013).
- Catalytic Applications : Iron(III) trifluoroacetate has been used as an efficient catalyst in various chemical reactions, demonstrating the catalytic potential of trifluoroacetate derivatives (Iranpoor & Adibi, 2000).
Environmental Chemistry and Toxicology
- Toxicity and Environmental Risks : A comprehensive study on trifluoroacetic acid, a product of this compound degradation, assessed its sources, fates, toxicity, and environmental risks, emphasizing its ecological implications (Solomon et al., 2016).
- Fate in Aquatic Ecosystems : Research on the fate of trifluoroacetic acid in pond waters found it to be extremely persistent, underscoring the need for environmental monitoring of such compounds (Ellis et al., 2001).
Miscellaneous Applications
- Photocatalysis : Trifluoroacetic acid, derived from this compound, was used to enhance the photocatalytic activity of F-doped TiO2, indicating its utility in advanced material synthesis (Samsudin et al., 2016).
- Synthesis of Benzimidazoles : Trifluoroacetic acid was used as a catalyst for the synthesis of benzimidazoles in aqueous media, showcasing its application in pharmaceutical chemistry (Mohammadizadeh & Taghavi, 2011).
Mechanism of Action
Target of Action
It’s known that this compound is used in organofluorine chemistry , which suggests it may interact with various biological targets depending on the specific context.
Biochemical Pathways
A related compound, tris(2-chloroethyl) phosphate (tcep), has been shown to affect thyroid hormone levels and induce oxidative stress in freshwater fish . It’s possible that 2-Chloroethyl trifluoroacetate could have similar effects, but more research is needed to confirm this.
Result of Action
Given its use in organofluorine chemistry , it’s possible that it could have various effects depending on the specific biological context. More research is needed to elucidate these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, trifluoroacetic acid, a related compound, has been found in the environment at concentrations higher than expected from anthropogenic sources, suggesting natural sources such as volcanic activity and deep ocean vents . These environmental reservoirs could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound is stable and highly soluble, suggesting that it could interact with various biomolecules in the cell .
Cellular Effects
Trifluoroacetate, a related compound, has been shown to have low acute toxicity and can cause mild liver hypertrophy in rats .
Molecular Mechanism
It is known that trifluoroacetate can induce weak peroxisome proliferation in rats .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and resistant to degradation .
Dosage Effects in Animal Models
Trifluoroacetate, a related compound, has been shown to cause mild liver hypertrophy in rats at certain dosages .
Metabolic Pathways
It is known that trifluoroacetate, a related compound, can be metabolized in the liver .
Transport and Distribution
It is known that the compound is highly soluble, suggesting that it could be easily transported and distributed within cells .
Subcellular Localization
Due to its high solubility, it is likely that the compound could be found in various compartments within the cell .
Properties
IUPAC Name |
2-chloroethyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOBKOUBDVFRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503090 | |
Record name | 2-Chloroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40949-99-3 | |
Record name | 2-Chloroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroethyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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